molecular formula C17H8Cl2F3N3O B2923637 2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-81-5

2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2923637
CAS RN: 439095-81-5
M. Wt: 398.17
InChI Key: DNXXYZWLJIVJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (abbreviated as 2-DCFPP) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It has been widely studied in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess interesting biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. Its structure is composed of two benzene rings, one pyrazole ring, and a trifluoromethyl group. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-DCFPP.

Scientific Research Applications

Receptor Binding Studies

2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives have been explored for their receptor binding capabilities, particularly in relation to adenosine receptors. For example, a tritium-labeled form of a closely related compound, 5-amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine (3 H-SCH 58261), was synthesized and found to bind A2A receptors in rat striatal membranes with high specificity and affinity, demonstrating its potential as a tool for characterizing the A2A adenosine receptor subtype (Baraldi et al., 1996).

Antitumor Activity

Compounds structurally similar to 2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been investigated for their antitumor properties. A study synthesized 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine and found it to possess marked inhibition against the proliferation of human lung adenocarcinoma and gastric cancer cell lines, indicating promising anticancer activities (Liu et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives, including those with chloro, furyl, and trifluoromethyl groups, have been extensively studied. These efforts not only contribute to the chemical understanding of these compounds but also lay the groundwork for exploring their diverse biological activities. For instance, the synthesis of a new pyrazolo[4,3-e]1,2,4-triazolo[1,5-c] pyrimidine displaying potent activity as A2a adenosine receptor antagonists highlights the potential of these compounds in pharmacological applications (Baraldi et al., 1994).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3N3O/c18-10-4-3-9(6-11(10)19)12-8-16-23-13(14-2-1-5-26-14)7-15(17(20,21)22)25(16)24-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXXYZWLJIVJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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